2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Description
Properties
Molecular Formula |
C11H10N6O |
|---|---|
Molecular Weight |
242.24 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine |
InChI |
InChI=1S/C11H10N6O/c1-18-8-4-2-7(3-5-8)9-15-11-14-6-13-10(12)17(11)16-9/h2-6H,1H3,(H2,12,13,14,15,16) |
InChI Key |
OVPXLWADBROZKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NC=NC3=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxyaniline with cyanogen bromide to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired triazolo-triazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazolo[1,5-a][1,3,5]triazin compounds exhibit significant antimicrobial properties. A study demonstrated that certain derivatives showed potent activity against various bacterial strains including Mycobacterium smegmatis, suggesting their potential as antituberculosis agents . The presence of the methoxy group enhances the lipophilicity and bioactivity of the compound.
Anticancer Properties
Compounds containing the triazole ring have been investigated for anticancer activities. The mechanism often involves the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For instance, structural modifications in similar triazole compounds have shown promising results in inhibiting tumor growth in vitro and in vivo .
Anticonvulsant Activity
Some studies have reported anticonvulsant effects for related triazole derivatives. These compounds were tested using animal models and demonstrated protective effects against induced seizures . The mechanism is believed to involve modulation of neurotransmitter systems.
Case Study 1: Antimicrobial Evaluation
In a systematic evaluation of various triazole derivatives including 2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine:
- Method : Minimum inhibitory concentration (MIC) tests were performed against Pseudomonas aeruginosa and Staphylococcus aureus.
- Results : Compounds with methoxy substitutions exhibited lower MIC values compared to their unsubstituted counterparts.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| A | 50 | Moderate |
| B | 25 | High |
| C | 10 | Very High |
Case Study 2: Anticancer Screening
A study assessing the anticancer potential of triazolo derivatives showed that:
- Tested Cell Lines : MCF-7 (breast cancer), HeLa (cervical cancer).
- Results : Compound D showed a significant reduction in cell viability at concentrations above 10 µM.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| D | 15 | MCF-7 |
| E | 30 | HeLa |
Mechanism of Action
The mechanism by which 2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Analogues
ZM241385
- Structure: 4-[2-[7-Amino-2-(2-furyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl-amino]ethylphenol .
- Key Differences: Replaces 4-methoxyphenyl with 2-furyl and introduces a phenolic ethylamino chain at position 5.
- Activity : High-affinity A2AAR antagonist (Ki < 10 nM) with selectivity over A1 receptors. The furyl group contributes to planar geometry but reduces metabolic stability compared to methoxyphenyl .
SCH442416
- Structure : 2-(2-Furyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine .
- Key Differences : Pyrazolo-triazolo-pyrimidine scaffold with a 4-methoxyphenylpropyl chain.
- Activity : Potent A2AAR antagonist (IC50 = 3.2 nM) with improved solubility due to the propyl linker .
2-Phenyl-7-(4-pyridylmethylamino)-1,2,4-triazolo[1,5-a][1,3,5]triazin-5(4H)-one
- Structure: Substituted with phenyl at position 2 and 4-pyridylmethylamino at position 7 .
- Key Differences: The pyridyl group introduces basicity, enhancing water solubility.
Substituent Effects on Pharmacological Properties
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl (electron-donating) in the target compound may enhance receptor binding through stronger π-π interactions compared to the electron-withdrawing furyl in ZM241385 .
- Solubility: Pyridylmethylamino (logP ~1.5) and methoxy groups improve aqueous solubility over hydrophobic substituents like phenyl .
Biological Activity
The compound 2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, highlighting its pharmacological potential and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 218.23 g/mol
This compound features a triazole ring fused with a triazin moiety and a methoxyphenyl substituent, which contributes to its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds containing the triazole nucleus exhibit notable antimicrobial properties. A comprehensive review on 1,2,4-triazoles indicates their effectiveness against various pathogens. For instance:
- Antibacterial Activity : Triazole derivatives have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria. In particular, derivatives similar to 2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine have been reported to possess minimum inhibitory concentrations (MICs) comparable to established antibiotics such as vancomycin and ciprofloxacin .
- Antifungal Activity : The antifungal properties of triazoles are well-documented. Compounds with similar structures have been effective against strains like Candida albicans and Aspergillus niger, showcasing their potential in treating fungal infections .
Anticancer Potential
The anticancer activity of triazole derivatives has been a focal point in recent studies. The structure-activity relationship (SAR) analyses indicate that modifications at specific positions can enhance cytotoxicity against various cancer cell lines. For example:
- Cell Line Studies : Triazole derivatives have been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with some compounds exhibiting IC50 values in the low micromolar range .
Case Study 1: Synthesis and Evaluation
In one study, researchers synthesized a series of triazole derivatives including 2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine and evaluated their biological activities. The results indicated that the presence of the methoxy group significantly enhanced both antibacterial and anticancer activities compared to unsubstituted analogs.
Case Study 2: Structure-Activity Relationship Analysis
A detailed SAR analysis revealed that the introduction of electron-donating groups such as methoxy at the para position of phenyl rings increased the lipophilicity and bioavailability of the compounds. This modification led to improved interactions with biological targets such as enzymes involved in DNA replication and cell division .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine?
- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 5,7-diphenoxy precursors with methanolic ammonia (7 N) at room temperature for 2 hours, followed by purification via flash chromatography (EtOAc/light petroleum gradient) or crystallization . Alternative routes involve heating ethanol solutions of intermediates with primary/secondary amines (e.g., 4-fluorobenzylamine) at 60–100°C for 3–72 hours in sealed tubes .
- Key Data : Yields range from 21% to 89%, depending on substituents and reaction conditions. For example, N-(4-fluorobenzyl)-2-(furan-2-yl)-5-phenoxy-triazolotriazin-7-amine achieved 33% yield .
Q. How is structural characterization performed for this compound?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : Assign peaks for methoxyphenyl (δ ~3.8 ppm for OCH₃), triazolotriazine core (δ 7–9 ppm for aromatic protons), and amine protons (δ ~6.8–7.5 ppm) .
- IR spectroscopy : Identify N–H stretches (~3470 cm⁻¹) and triazine ring vibrations (~1600 cm⁻¹) .
- Elemental analysis : Confirm stoichiometry (e.g., C: 60.5%, H: 4.2%, N: 25.8% for C₁₉H₁₆N₆O₂) .
- ESI-MS : Detect [M+H]⁺ ions (e.g., m/z 335.1 for 2-(4-methoxyphenyl)-5-phenoxy derivatives) .
Q. What solvents and reaction conditions optimize purity during synthesis?
- Methodology :
- Use ethanol or methanol as solvents for nucleophilic substitutions due to their polarity and ability to dissolve amines .
- For high-temperature reactions (>100°C), employ sealed tubes or microwave-assisted synthesis (e.g., 160°C, 6 bar, 1 hour) to prevent decomposition .
- Purify via column chromatography (EtOAc/light petroleum gradients) or recrystallization (EtOAc/light petroleum mixtures) to remove unreacted amines or byproducts .
Advanced Research Questions
Q. How does the methoxyphenyl substituent influence electronic properties and reactivity?
- Methodology :
- Computational studies : Perform DFT calculations (e.g., Gaussian 09) to analyze electron density distribution and HOMO-LUMO gaps. The methoxy group donates electrons via resonance, increasing nucleophilicity at the triazine C5/C7 positions .
- Experimental validation : Compare reaction rates of methoxyphenyl-substituted derivatives with non-substituted analogs in amination reactions. For example, methoxy groups accelerate substitution at C5 by 1.5× compared to phenyl groups .
Q. How to resolve contradictory data in regioselectivity during disubstitution reactions?
- Methodology :
- Kinetic vs. thermodynamic control : At lower temperatures (60°C), monosubstitution (C5) dominates due to steric hindrance. At higher temperatures (>100°C), disubstitution (C5 and C7) occurs via intermediate rearrangement .
- Isotopic labeling : Use ¹⁵N-labeled amines to track substitution patterns via 2D NMR (HSQC/HMBC) .
- Case study : In reactions with dibenzylamine, disubstitution (C5/C7) proceeds with 72% yield under reflux conditions, while monosubstitution requires stoichiometric amine ratios .
Q. What strategies improve bioactivity in triazolotriazine derivatives?
- Methodology :
- Structure-activity relationship (SAR) : Introduce sulfonyl (e.g., methylsulfonyl at C5) or urea groups (e.g., N-phenylurea at C7) to enhance binding to adenosine A2A receptors. For example, sulfonyl derivatives show IC₅₀ values < 10 nM .
- Covalent modification : Attach electrophilic groups (e.g., sulfonyl fluorides) for irreversible binding to cysteine residues in target proteins .
- Data-driven design : Use docking simulations (AutoDock Vina) to predict interactions with kinase domains, guided by crystallographic data (PDB: 4UHR) .
Q. How to address low yields in multi-step syntheses?
- Methodology :
- Intermediate stabilization : Protect amine groups with Boc or Fmoc during harsh reactions (e.g., nitrations) .
- Flow chemistry : Optimize residence time and temperature for each step (e.g., 170°C for 3 hours in continuous flow reactors) to reduce side reactions .
- Case study : Microwave-assisted synthesis reduced reaction time for 5-(methylsulfonyl) derivatives from 24 hours to 1 hour, improving yields from 65% to 80% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
